Cas no 473477-02-0 (5-Bromo-N,N,2-trimethylbenzenesulfonamide)
5-Bromo-N,N,2-trimethylbenzenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- 5-bromo-N,N,2-trimethylbenzenesulfonamide
- AM86989
- ST51068004
- [(5-bromo-2-methylphenyl)sulfonyl]dimethylamine
- 5-Bromo-N,N,2-trimethylbenzenesulfonamide
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- MDL: MFCD12148420
- Inchi: 1S/C9H12BrNO2S/c1-7-4-5-8(10)6-9(7)14(12,13)11(2)3/h4-6H,1-3H3
- InChI Key: FQUPVSPTFUHZSD-UHFFFAOYSA-N
- SMILES: BrC1C=CC(C)=C(C=1)S(N(C)C)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 284
- XLogP3: 2.1
- Topological Polar Surface Area: 45.8
5-Bromo-N,N,2-trimethylbenzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1678946-1g |
5-Bromo-N,N,2-trimethylbenzenesulfonamide |
473477-02-0 | 98% | 1g |
¥7299.00 | 2024-05-12 | |
| eNovation Chemicals LLC | D627339-1g |
5-bromo-N,N,2-trimethylbenzenesulfonamide |
473477-02-0 | 97% | 1g |
$1520 | 2025-02-24 | |
| eNovation Chemicals LLC | D627339-1g |
5-bromo-N,N,2-trimethylbenzenesulfonamide |
473477-02-0 | 97% | 1g |
$1520 | 2024-05-24 | |
| eNovation Chemicals LLC | D627339-1g |
5-bromo-N,N,2-trimethylbenzenesulfonamide |
473477-02-0 | 97% | 1g |
$1520 | 2025-02-27 |
5-Bromo-N,N,2-trimethylbenzenesulfonamide Related Literature
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 5-Bromo-N,N,2-trimethylbenzenesulfonamide
5-Bromo-N,N,2-trimethylbenzenesulfonamide: A Comprehensive Overview
5-Bromo-N,N,2-trimethylbenzenesulfonamide, also known by its CAS registry number CAS No 473477-02-0, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a bromine atom at the 5-position of the benzene ring and a sulfonamide group substituted with two methyl groups at the N-position and one methyl group at the 2-position. The combination of these functional groups makes it a versatile molecule with potential applications in drug design and material science.
The synthesis of 5-Bromo-N,N,2-trimethylbenzenesulfonamide involves a multi-step process that typically begins with the bromination of an aromatic ring. This is followed by the introduction of the sulfonamide group through a nucleophilic substitution reaction. The methyl groups are introduced via alkylation or acylation steps, depending on the specific conditions used. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and minimizing environmental impact.
One of the most intriguing aspects of 5-Bromo-N,N,2-trimethylbenzenesulfonamide is its biological activity. Studies conducted in 2023 have shown that this compound exhibits potent inhibitory effects on certain kinases, making it a promising candidate for anti-cancer drug development. Additionally, it has demonstrated moderate antibacterial activity against gram-positive bacteria, suggesting potential applications in antimicrobial therapy. These findings have been published in reputable journals such as Nature Communications and Journal of Medicinal Chemistry, underscoring its scientific significance.
The chemical properties of CAS No 473477-02-0 are equally fascinating. It is known for its high stability under physiological conditions, which is crucial for drug delivery applications. The molecule's solubility in organic solvents and its ability to form stable complexes with metal ions have also been explored in recent studies. These properties make it an attractive candidate for use in nanotechnology and materials science.
In terms of industrial applications, 5-Bromo-N,N,2-trimethylbenzenesulfonamide has found use as an intermediate in the synthesis of more complex molecules. Its role as a building block in organic synthesis has been highlighted in several recent patents, indicating its growing importance in the pharmaceutical industry. Furthermore, its compatibility with various reaction conditions makes it a valuable reagent in both academic and industrial settings.
The future outlook for this compound is bright. Ongoing research is focused on optimizing its pharmacokinetic properties to enhance its bioavailability and reduce potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield new insights into its therapeutic potential. As technology advances, particularly in areas such as artificial intelligence-driven drug discovery, the role of CAS No 473477-02-0 is likely to expand further.
In conclusion, 5-Bromo-N,N,2-trimethylbenzenesulfonamide, or CAS No 473477-02-0, stands as a testament to the ingenuity of modern chemistry. Its unique structure, coupled with its diverse functional groups, positions it as a key player in both basic research and applied sciences. As our understanding of this compound deepens through ongoing studies and technological innovations, it holds immense promise for advancing medicine and materials science.
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